3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
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Description
3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
- Antiviral Activity : Studies have revealed that derivatives of the compound show promising antiviral activities against specific viruses, such as Hepatitis A Virus (HAV) and Herpes Simplex Virus-1 (HSV-1), indicating potential applications in antiviral therapy (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
- Antimicrobial Activity : Another area of application is in antimicrobial treatments, where synthesized Schiff bases of chitosan derivatives containing heteroaryl pyrazole showed significant activity against both gram-negative and gram-positive bacteria, as well as fungi. This highlights their potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Immunomodulating Activity
- Immunomodulation : The synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has demonstrated immunomodulating activities, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice, suggesting their use in immune system modulation (Doria, Isetta, Ferreccio, Ferrari, Fornasiero, Tibolla, Rossi, Carlini, Motta, & Magistrelli, 1991).
Synthetic and Biological Importance
- Heterocyclic Systems Synthesis : The compound has been utilized in the synthesis of various heterocyclic systems of synthetic and biological importance, demonstrating its versatility as a precursor in organic synthesis. These compounds have shown potential in pharmacological studies, particularly in exploring new therapeutic agents (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-15-3-1-14(2-4-15)5-6-18(24)23-12-17-19(22-9-8-21-17)16-7-10-25-13-16/h1-4,7-10,13H,5-6,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENMUBIDAUFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=NC=CN=C2C3=COC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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